5-bromo-3-iodo-3H-pyridin-2-one
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Overview
Description
5-Bromo-3-iodo-3H-pyridin-2-one is a halogenated heterocyclic compound with the molecular formula C5H3BrINO. This compound is characterized by the presence of both bromine and iodine atoms attached to a pyridinone ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-iodo-3H-pyridin-2-one typically involves halogenation reactions. One common method is the bromination of 3-iodo-3H-pyridin-2-one using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-iodo-3H-pyridin-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Coupling Reactions: Palladium catalysts and arylboronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridinones, biaryl compounds, and other heterocyclic derivatives .
Scientific Research Applications
5-Bromo-3-iodo-3H-pyridin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-3-iodo-3H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The presence of halogen atoms enhances its reactivity and ability to form covalent bonds with biological molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-chloro-3H-pyridin-2-one
- 5-Iodo-3-chloro-3H-pyridin-2-one
- 5-Bromo-3-fluoro-3H-pyridin-2-one
Uniqueness
5-Bromo-3-iodo-3H-pyridin-2-one is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and properties compared to other halogenated pyridinones. This dual halogenation allows for versatile chemical modifications and applications in various fields .
Properties
Molecular Formula |
C5H3BrINO |
---|---|
Molecular Weight |
299.89 g/mol |
IUPAC Name |
5-bromo-3-iodo-3H-pyridin-2-one |
InChI |
InChI=1S/C5H3BrINO/c6-3-1-4(7)5(9)8-2-3/h1-2,4H |
InChI Key |
YFMWHTJVTZGMOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=O)C1I)Br |
Origin of Product |
United States |
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